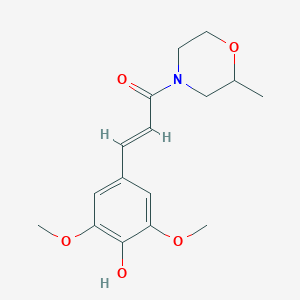
LG 50,173
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LG 50,173 is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.31 g/mol. This compound is known for its unique structure, which includes a morpholine ring substituted with a cinnamoyl group that has additional methoxy and hydroxy functionalities.
Métodos De Preparación
The synthesis of LG 50,173 typically involves the reaction of morpholine with a suitable cinnamoyl chloride derivative under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
LG 50,173 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cinnamoyl double bond can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
LG 50,173 has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of LG 50,173 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
LG 50,173 can be compared with other cinnamoyl-substituted morpholine derivatives. Similar compounds include:
- Morpholine, 4-(3,4-dimethoxycinnamoyl)-2-methyl-
- Morpholine, 4-(3,5-dimethoxycinnamoyl)-2-methyl-
- Morpholine, 4-(4-hydroxycinnamoyl)-2-methyl- These compounds share structural similarities but differ in the substitution pattern on the cinnamoyl group. The presence of different functional groups can significantly impact their chemical reactivity and biological activity, making this compound unique in its properties and applications.
Propiedades
Número CAS |
16562-71-3 |
|---|---|
Fórmula molecular |
C16H21NO5 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+ |
Clave InChI |
MHFGOMQNFJVNKY-SNAWJCMRSA-N |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
SMILES isomérico |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC |
SMILES canónico |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















